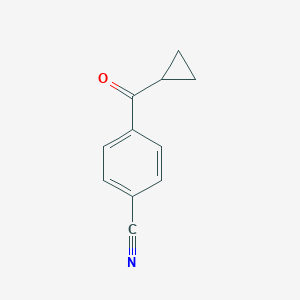

4-Cyanophenyl cyclopropyl ketone

概要

説明

4-Cyanophenyl cyclopropyl ketone is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a cyano group. This compound is known for its unique reactivity due to the strained three-membered ring structure of the cyclopropane moiety. It is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanophenyl cyclopropyl ketone can be achieved through several methods. One common approach involves the α-cyclopropanation of ketones using hydrogen borrowing catalysis. This method includes the alkylation of a hindered ketone followed by intramolecular displacement of a pendant leaving group to form the cyclopropanated product . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as iridium-catalyzed hydrogen borrowing, is common in industrial settings due to their efficiency and scalability.

化学反応の分析

Types of Reactions: 4-Cyanophenyl cyclopropyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: 4-Cyanobenzoic acid.

Reduction: 4-Cyanophenyl cyclopropyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Cyanophenyl cyclopropyl ketone is utilized in scientific research for its versatility in organic synthesis. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique reactivity due to the cyclopropane ring makes it valuable in the development of new chemical entities and drug candidates.

作用機序

The mechanism of action of 4-cyanophenyl cyclopropyl ketone involves its reactivity with various nucleophiles and electrophiles. The strained cyclopropane ring is prone to ring-opening reactions, which can lead to the formation of more stable products. The cyano group can also participate in resonance stabilization, influencing the compound’s reactivity .

類似化合物との比較

- 4-Cyanophenyl methyl ketone

- 4-Cyanophenyl ethyl ketone

- 4-Cyanophenyl propyl ketone

Comparison: 4-Cyanophenyl cyclopropyl ketone is unique due to the presence of the cyclopropane ring, which imparts distinct reactivity compared to its linear counterparts. The strained ring structure makes it more reactive in certain chemical transformations, providing advantages in synthetic applications.

生物活性

4-Cyanophenyl cyclopropyl ketone is an organic compound that exhibits significant potential for biological activity due to its unique structural characteristics. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclopropyl ring connected to a ketone group, with a cyano-substituted phenyl group. The presence of both the ketone and cyano groups suggests potential interactions with biological molecules, as these functional groups can participate in hydrogen bonding and affect protein interactions.

1. Antimicrobial Activity

Research indicates that compounds with similar structures may exhibit antimicrobial properties. The presence of the cyano group could enhance the compound's ability to interact with microbial enzymes or cellular components, potentially leading to inhibitory effects on growth or metabolism.

2. Enzyme Inhibition

The ketone functional group is known to participate in enzyme-substrate interactions. Preliminary studies suggest that this compound might inhibit certain enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects against enzymes such as acetylcholinesterase, which is crucial for neurotransmission.

3. Cytotoxicity

Studies on structurally related cyclopropyl ketones have indicated cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis or disrupting cell cycle progression. Further research is necessary to establish the specific cytotoxicity profile of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several methods, including nickel-catalyzed cross-electrophile coupling techniques. These methods facilitate the introduction of cyano and cyclopropyl groups efficiently, allowing for the exploration of its biological activity in laboratory settings.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Nickel-Catalyzed Coupling | Utilizes nickel catalysts for efficient formation of carbon-carbon bonds. |

| Photoredox Catalysis | Combines light activation with radical processes to form complex structures. |

| Lewis Acid Catalysis | Enhances reaction rates by stabilizing intermediates during synthesis. |

Case Studies and Research Findings

While direct studies on this compound are sparse, analogous compounds provide insights into its potential biological activity:

- Case Study 1 : A study on similar alkyl cyclopropyl ketones revealed their utility in catalytic reactions leading to biologically active products, suggesting a versatile application in drug development .

- Case Study 2 : Research into cyano-substituted phenolic compounds demonstrated significant antifungal activity, indicating that structural modifications could enhance bioactivity .

特性

IUPAC Name |

4-(cyclopropanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFBDOSDKRVFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444959 | |

| Record name | 4-CYANOPHENYL CYCLOPROPYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170564-99-5 | |

| Record name | 4-(Cyclopropylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170564-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CYANOPHENYL CYCLOPROPYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。